2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate
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Description
2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate is a useful research compound. Its molecular formula is C30H30Cl2N4O5 and its molecular weight is 597.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the aminomethyl group . This group is a monovalent functional group with formula −CH2−NH2 and can be described as a methyl group substituted by an amino group −NH2 . The compound’s interaction with this group could potentially influence its role in various biochemical reactions.
Mode of Action
The compound’s mode of action involves a nucleophilic addition / elimination reaction with acyl chlorides . This reaction involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . This is followed by the reformation of the carbon-oxygen double bond and the removal of a chloride ion .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. One such pathway is the preparation of distant claw polymers through Atom Transfer Radical Polymerization (ATRP) . This process involves the transfer of atoms between a polymer and a dormant species, which allows for precise control over the polymer structure .
Pharmacokinetics
It is known that the compound is miscible with water , which could potentially enhance its bioavailability
Result of Action
The result of the compound’s action is the formation of a mixture of N-ethylethanamide (an N-substituted amide) and ethylammonium chloride . This occurs as a result of the nucleophilic addition / elimination reaction with acyl chlorides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is air sensitive and hygroscopic , which means it readily absorbs moisture from the air. Therefore, it should be stored in a dark place under an inert atmosphere at room temperature . The compound’s action can also be influenced by the presence of other substances in its environment.
Properties
IUPAC Name |
2-[3-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)41-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)29(23)21-5-3-4-6-22(21)30(39)40/h3-10,15-16H,11-14,17-18H2,1-2H3,(H2-,33,34,37,38,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTQHZQCFZUJIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)CCl)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)CCNC(=O)CCl)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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